molecular formula C7H12N2O3S B3363132 4-Isocyanato-1-methanesulfonylpiperidine CAS No. 1016886-27-3

4-Isocyanato-1-methanesulfonylpiperidine

Cat. No.: B3363132
CAS No.: 1016886-27-3
M. Wt: 204.25 g/mol
InChI Key: DVRFZFNTDSRPOR-UHFFFAOYSA-N
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Description

Significance of Isocyanate Functionality in Contemporary Chemical Synthesis

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it a cornerstone of modern synthetic chemistry. epa.govrsc.org Its reactivity towards a wide array of nucleophiles, including alcohols, amines, and water, allows for the efficient formation of stable carbamate (B1207046), urea (B33335), and amine linkages, respectively. nih.govnih.gov This versatility is harnessed in the synthesis of a vast range of products, from pharmaceuticals and agrochemicals to polymers like polyurethanes. epa.govnih.gov The formation of isocyanates can be achieved through several methods, with the most common industrial process being the reaction of primary amines with phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). epa.govnih.gov For laboratory-scale synthesis, the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097), offers a clean and high-yielding alternative. rsc.org

The reactivity of the isocyanate group is influenced by the electronic nature of its substituent. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increasing its reactivity. nih.gov This tunable reactivity makes isocyanates predictable and reliable reagents in complex synthetic sequences.

Role of Piperidine (B6355638) Scaffolds as Versatile Building Blocks

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. mdpi.comnih.gov Its prevalence has earned it the status of a "privileged scaffold" in medicinal chemistry, as its derivatives are known to interact with a wide range of biological targets. The piperidine structure provides a three-dimensional framework that can be readily functionalized at various positions, allowing for the precise spatial arrangement of substituents. nih.gov

The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available for their construction and functionalization. mdpi.com This accessibility, combined with their favorable physicochemical properties, makes piperidine derivatives highly sought-after building blocks for the creation of new chemical entities. nih.gov

Overview of N-Sulfonylpiperidines in Medicinal Chemistry and Materials Science

The incorporation of a sulfonyl group onto the piperidine nitrogen (N-sulfonylpiperidines) significantly modifies the properties of the parent scaffold. In medicinal chemistry, the sulfonamide linkage is a key feature in many drug molecules due to its ability to act as a hydrogen bond acceptor and its chemical stability. N-sulfonylpiperidines have been investigated as inhibitors of various enzymes. usm.edu

In the realm of materials science, the introduction of sulfonyl groups can influence the physical properties of polymers and other materials. While specific applications for N-sulfonylpiperidines in materials are less documented than their medicinal uses, the principles of polymer chemistry suggest their potential utility. For instance, the incorporation of such polar groups could affect the thermal stability, solubility, and mechanical properties of polymers. Diisocyanates are fundamental monomers in the production of polyurethanes, and the modification of these monomers with moieties like N-sulfonylpiperidine could lead to novel materials with tailored characteristics. researchgate.netnih.gov Research into temperature-responsive polymers has explored the use of piperidine-containing monomers, indicating the potential for N-sulfonylpiperidines to contribute to the development of "smart" materials. nih.gov

Rationale for Research Focus on 4-Isocyanato-1-methanesulfonylpiperidine as a Key Intermediate

The focus on this compound as a key intermediate stems from its identity as a bifunctional reagent. It combines the electrophilic reactivity of the isocyanate group with the structural and modifying properties of the N-methanesulfonylpiperidine core. This dual nature allows it to act as a linchpin, connecting different molecular fragments or introducing the N-methanesulfonylpiperidine moiety into larger, more complex structures.

The synthesis of this intermediate would likely proceed from 4-amino-1-methanesulfonylpiperidine. researchgate.netnih.gov This precursor could then be converted to the target isocyanate via established methods such as reaction with phosgene or through a Curtius rearrangement of a corresponding carboxylic acid derivative. epa.govrsc.org The resulting isocyanate is a valuable synthon for creating a diverse library of compounds, particularly ureas and carbamates, by reacting it with various amines and alcohols. organic-chemistry.orggoogle.com These derivatives are of significant interest in drug discovery and materials science.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

Academic inquiry into this compound and related compounds is driven by several objectives. A primary goal is the development of efficient and scalable synthetic routes to this intermediate. google.com This includes optimizing reaction conditions to ensure high yields and purity.

A further objective is the exploration of its reactivity profile. Understanding how it reacts with a diverse range of nucleophiles is crucial for its application as a versatile building block. This involves studying the kinetics and thermodynamics of these reactions to predict and control the formation of desired products.

Finally, a significant area of research is the synthesis and evaluation of novel compounds derived from this intermediate. By reacting this compound with various molecules, researchers aim to generate new chemical entities with potentially valuable properties, such as biological activity or unique material characteristics. The overarching goal is to expand the chemical space accessible to scientists and to provide new tools for addressing challenges in various scientific disciplines.

Compound Information

Compound NameSynonyms
This compound1-(Methylsulfonyl)piperidin-4-yl isocyanate
PhosgeneCarbonyl dichloride
TriphosgeneBis(trichloromethyl) carbonate
4-amino-1-methanesulfonylpiperidine1-(Methylsulfonyl)piperidin-4-amine
UreaCarbamide
CarbamateUrethane (B1682113)

Physicochemical Data of this compound

PropertyValue
CAS Number 1016886-27-3
Molecular Formula C7H12N2O3S
Molecular Weight 204.25 g/mol
SMILES O=S(N1CCC(N=C=O)CC1)(C)=O
Boiling Point No data available

Note: Specific experimental data such as boiling point, melting point, and detailed spectroscopic information for this compound are not widely available in public databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isocyanato-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S/c1-13(11,12)9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRFZFNTDSRPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways for 4 Isocyanato 1 Methanesulfonylpiperidine

Precursor Synthesis: Methodologies for 4-Amino-1-methanesulfonylpiperidine

The efficient construction of the 4-amino-1-methanesulfonylpiperidine core is paramount. Synthetic chemists have devised several strategies, primarily revolving around the strategic introduction of the amino and methanesulfonyl functionalities onto the piperidine (B6355638) scaffold.

Amination Strategies for Piperidine Derivatives

A principal method for introducing the 4-amino group is through the reductive amination of a corresponding ketone. This versatile reaction typically involves the condensation of a ketone with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

In the context of 4-amino-1-methanesulfonylpiperidine synthesis, a common starting material is 1-methanesulfonylpiperidin-4-one. This ketone can be subjected to reductive amination using various ammonia (B1221849) surrogates. The reaction proceeds by the formation of an intermediate imine, which is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield the primary amine. The Leuckart reaction, which utilizes formamide (B127407) or ammonium (B1175870) formate, represents a classic method for reductive amination and can be applied to the synthesis of various amines. mdpi.comrsc.org

Another significant amination strategy involves the use of pre-functionalized piperidine rings. For instance, commercially available 4-amino-1-Boc-piperidine serves as a valuable starting point. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines, which can be selectively removed under acidic conditions to reveal the free amine for further functionalization.

Sulfonylation of Piperidine Rings

The introduction of the methanesulfonyl group onto the piperidine nitrogen is a critical step. This is typically achieved through the reaction of a piperidine derivative with methanesulfonyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534), serves to neutralize the hydrochloric acid generated during the reaction.

In a common synthetic route, 4-aminopiperidine (B84694) can be directly sulfonylated with methanesulfonyl chloride. acs.org However, to avoid competing reactions at the 4-amino group, it is often preferable to use a protected 4-aminopiperidine derivative, such as 4-amino-1-Boc-piperidine. Following the sulfonylation of the piperidine nitrogen, the protecting group on the 4-amino group can be removed to yield the desired precursor. The direct sulfonylation of 4-alkylpyridines has also been reported, proceeding through N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediates. acs.orgacs.org

Convergent and Linear Synthesis Approaches to the Amine Precursor

The assembly of 4-amino-1-methanesulfonylpiperidine can be approached from both a linear and a convergent synthetic standpoint.

Linear Synthesis: A linear synthesis involves the sequential modification of a starting material in a step-by-step manner. A plausible linear synthesis of 4-amino-1-methanesulfonylpiperidine could commence with a protected 4-aminopiperidine, such as 4-amino-1-Boc-piperidine. The synthesis would proceed through the following steps:

Sulfonylation: Reaction of the secondary amine of the piperidine ring with methanesulfonyl chloride.

Deprotection: Removal of the Boc protecting group from the 4-amino position.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For 4-amino-1-methanesulfonylpiperidine, a convergent approach could involve:

Fragment 1 Synthesis: Preparation of 1-methanesulfonylpiperidin-4-one.

Fragment 2 Introduction: Reductive amination of the ketone with an ammonia source.

Synthesis TypeDescriptionAdvantagesDisadvantages
Linear Step-by-step assembly from a single starting material.Straightforward planning.Overall yield can be low for multi-step syntheses.
Convergent Independent synthesis of key fragments followed by their assembly.Higher overall yields, more efficient for complex molecules.May require more complex planning and synthesis of individual fragments.

Isocyanate Formation from Amine Precursors

The transformation of the primary amino group of 4-amino-1-methanesulfonylpiperidine into an isocyanate is a crucial final step. This is most commonly and effectively achieved using phosgene (B1210022) or its safer, solid equivalents.

Phosgene and Phosgene Equivalents in Isocyanate Generation

Phosgene (COCl₂) is a highly reactive and toxic gas that readily converts primary amines to isocyanates. However, due to its hazardous nature, safer alternatives are generally preferred in a laboratory setting.

Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene. In the presence of a base, such as triethylamine, triphosgene decomposes to generate phosgene in situ. This in situ generation minimizes the risks associated with handling gaseous phosgene.

The reaction of 4-amino-1-methanesulfonylpiperidine with triphosgene is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM). A tertiary amine base is added to scavenge the HCl produced during the reaction. A general procedure involves dissolving the amine in DCM, followed by the addition of the base and then a solution of triphosgene in DCM. google.comgoogle.com The reaction is often performed at low temperatures to control the exothermic reaction.

A representative, though not specific to this exact substrate, procedure for the synthesis of an isocyanate using triphosgene is as follows: To a solution of the primary amine (10 mmol) in DCM (20 ml) is added triethylamine (3 ml), followed by the dropwise addition of a solution of triphosgene (2.96 g, 10 mmol) in DCM (20 ml). google.com The reaction mixture is then typically stirred until completion, after which the solvent is removed to yield the isocyanate product.

ReagentRoleKey Characteristics
4-Amino-1-methanesulfonylpiperidine Starting MaterialPrimary amine precursor.
Triphosgene Phosgene EquivalentSolid, safer alternative to gaseous phosgene.
Triethylamine BaseAcid scavenger.
Dichloromethane (DCM) SolventInert, aprotic solvent.
Phosgenation Techniques and Process Optimization

Phosgenation is a common industrial method for producing isocyanates by reacting a primary amine with phosgene (COCl₂). This process is typically performed in a solvent and involves the formation of an intermediate carbamoyl (B1232498) chloride, which subsequently eliminates hydrogen chloride (HCl) upon heating to yield the isocyanate.

The theoretical phosgenation of 4-amino-1-methanesulfonylpiperidine chemscene.com would proceed in two main stages:

Carbamoyl Chloride Formation: The primary amine group of 4-amino-1-methanesulfonylpiperidine would react with phosgene, likely at a low temperature, to form N-(1-(methylsulfonyl)piperidin-4-yl)carbamoyl chloride.

Dehydrochlorination: The intermediate carbamoyl chloride would then be heated to eliminate HCl, yielding the final product, 4-isocyanato-1-methanesulfonylpiperidine.

Process optimization for phosgenation reactions generally focuses on controlling reaction temperature, managing the stoichiometry of phosgene, and efficiently removing the HCl byproduct to drive the reaction to completion and minimize side reactions. The reaction is often carried out in inert solvents like toluene (B28343) or ortho-dichlorobenzene. mdpi.com The high toxicity of phosgene and the corrosive nature of HCl are significant challenges that necessitate specialized equipment and handling procedures. mdpi.com

Non-Phosgene Routes to Isocyanates (e.g., Curtius Rearrangement, Hofmann Rearrangement)

Due to the hazards associated with phosgene, several non-phosgene routes to isocyanates have been developed. The Curtius and Hofmann rearrangements are two prominent examples.

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This method is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.govrsc.org

The synthesis of this compound via this route would start from 1-methanesulfonylpiperidine-4-carboxylic acid. The general steps are:

Acyl Azide Formation: The carboxylic acid is first converted into an activated form, such as an acyl chloride or mixed anhydride (B1165640), which is then reacted with an azide source (e.g., sodium azide) to produce 1-methanesulfonylpiperidine-4-carbonyl azide.

Rearrangement: The acyl azide is heated, causing it to rearrange into the isocyanate and release nitrogen gas. wikipedia.orgnih.gov This step is known to proceed with full retention of the migrating group's stereochemistry.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary carboxamide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgtcichemicals.com To isolate the isocyanate, the reaction conditions must be anhydrous; otherwise, the isocyanate is hydrolyzed to an amine. wikipedia.orgthermofisher.com

For the target compound, the starting material would be 1-methanesulfonylpiperidine-4-carboxamide. The process involves:

N-Haloamide Formation: The primary amide reacts with a reagent like bromine in the presence of a base (e.g., sodium hydroxide) to form an N-bromoamide. masterorganicchemistry.com

Rearrangement to Isocyanate: Further treatment with a base induces rearrangement, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate. wikipedia.org Modified reagents, such as lead tetraacetate or hypervalent iodine compounds, can be used for substrates that are sensitive to strongly basic conditions. thermofisher.comnrochemistry.com

Reaction Condition Optimization for Isocyanate Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired isocyanate and minimizing the formation of byproducts. No specific optimization data for the synthesis of this compound was found. However, general optimization strategies for the aforementioned reactions are well-established.

Reaction TypeKey Parameters for OptimizationPotential Byproducts
Phosgenation Temperature, phosgene-to-amine ratio, solvent, rate of HCl removal.Ureas (from reaction with unreacted amine), carbamoyl chloride (incomplete reaction), chlorinated byproducts.
Curtius Rearrangement Temperature, solvent (e.g., toluene, dioxane), reaction time, method of acyl azide formation.Amine (if water is present), ureas (if isocyanate reacts with resulting amine), carbamates (if alcohols are used as trapping agents/solvents). wikipedia.org
Hofmann Rearrangement Choice of halogenating agent and base, temperature, solvent, water content (must be anhydrous to isolate isocyanate).Amine (from hydrolysis of isocyanate), carbamates (if alcohols are present). wikipedia.orgthermofisher.com

Purification and Isolation Strategies for this compound

Isocyanates are reactive compounds susceptible to moisture and nucleophiles, which dictates the strategies for their purification and isolation. Distillation is a common method for purifying volatile isocyanates.

Given the likely physical properties of this compound, vacuum distillation would be a probable purification method. This technique allows for distillation at lower temperatures, minimizing thermal degradation or polymerization of the reactive isocyanate. The process must be conducted under strictly anhydrous conditions to prevent the isocyanate from converting into the corresponding amine or urea (B33335) derivatives.

If the isocyanate is a solid or non-volatile, purification might be achieved through crystallization from a non-reactive, anhydrous solvent or by sublimation under high vacuum. Another technique is the use of thin-film or falling-film evaporators, which minimize the thermal stress on the compound by reducing its residence time at high temperatures. google.com

Isolation after purification requires careful handling under an inert atmosphere (e.g., nitrogen or argon) and storage in sealed containers with desiccants to protect the compound from atmospheric moisture.

Reactivity and Derivatization Chemistry of 4 Isocyanato 1 Methanesulfonylpiperidine

Reactions at the Isocyanate Group

The primary reaction pathway for 4-Isocyanato-1-methanesulfonylpiperidine involves the addition of nucleophilic species to the central carbon of the isocyanate group. These reactions are typically efficient and form the basis for creating a variety of functionalized molecules.

The electrophilic carbon of the isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines. doxuchem.com This process involves a nucleophilic attack on the isocyanate carbon, followed by proton transfer, leading to stable addition products. nih.gov

The reaction between this compound and an alcohol results in the formation of a carbamate (B1207046), also known as a urethane (B1682113). doxuchem.comwikipedia.org This reaction is fundamental in the synthesis of polyurethane polymers and is a reliable method for derivatization. kuleuven.be The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. crowdchem.net Primary alcohols are generally more reactive than secondary alcohols in this context. kuleuven.be To enhance the reaction rate and minimize the formation of by-products, various catalysts such as zinc salts or tin compounds can be employed. google.com

Table 1: Representative Carbamate Synthesis

Reactant (Alcohol) Product (Carbamate)
Methanol Methyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
Ethanol Ethyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
Isopropanol Isopropyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

When this compound is treated with primary or secondary amines, it readily forms substituted ureas. doxuchem.comwikipedia.orgnih.gov This reaction is typically rapid and provides high yields, making it a highly efficient method for creating urea (B33335) derivatives. bioorganic-chemistry.com The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. This transformation is a cornerstone for synthesizing a wide range of both symmetrical and unsymmetrical ureas. organic-chemistry.org

Table 2: Representative Urea Synthesis

Reactant (Amine) Product (Urea)
Ammonia (B1221849) 1-(1-(Methylsulfonyl)piperidin-4-yl)urea
Methylamine 1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)urea
Aniline 1-Phenyl-3-(1-(methylsulfonyl)piperidin-4-yl)urea

Isocyanates, including this compound, can participate in cycloaddition reactions. They can function as dienophiles in [4+2] Diels-Alder reactions when reacted with 1,3-dienes. wikipedia.orgrsc.org Furthermore, isocyanates are known to undergo [4+1] cycloadditions with reagents like isocyanides and [3+2] cycloadditions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. nih.govrsc.org These reactions provide powerful synthetic routes to complex cyclic structures that are not accessible through simple nucleophilic additions. The specific outcome and regioselectivity of these reactions depend on the nature of the diene or dipole partner.

In the presence of suitable catalysts, this compound can undergo cyclotrimerization, where three molecules react to form a highly stable six-membered ring known as an isocyanurate (or a 1,3,5-triazine-2,4,6-trione). wikipedia.orgtue.nl This exothermic process is a characteristic reaction of aliphatic isocyanates. rsc.org A variety of catalysts can promote this transformation, including Lewis bases like tertiary amines and ammonium (B1175870) salts, as well as certain metal-containing complexes. tue.nlrsc.orgdntb.gov.ua The resulting isocyanurate derivatives exhibit significant thermal stability. rsc.org

Beyond the primary reactions, the isocyanate group of this compound can engage in several other transformations.

Reaction with Water: A common side reaction involves water. The isocyanate group reacts with water to form an unstable carbamic acid intermediate, which subsequently decarboxylates to yield 1-methanesulfonylpiperidin-4-amine and carbon dioxide. doxuchem.comwikipedia.orgresearchgate.net The amine product can then react with another molecule of the starting isocyanate to form the corresponding symmetrical N,N'-disubstituted urea as a byproduct. nih.gov

Reaction with Thiols: In a reaction analogous to that with alcohols, thiols can add across the N=C bond to form S-thiocarbamates. nih.gov

Reaction with Carboxylic Acids: The reaction with carboxylic acids can lead to the formation of amide derivatives, typically through an unstable mixed anhydride (B1165640) intermediate that rearranges with the loss of carbon dioxide. researchgate.net

Nucleophilic Additions to the Isocyanate Carbon

Transformations of the Piperidine (B6355638) Ring System

The reactivity of the piperidine core in this compound is significantly influenced by the electronic properties of both the N-methanesulfonyl group and the C4-isocyanate substituent. The electron-withdrawing nature of these groups generally deactivates the piperidine ring towards electrophilic attack but can facilitate a range of nucleophilic and stereocontrolled transformations.

Stereoselective Modifications of the Piperidine Core

Achieving stereocontrol in the modification of the piperidine ring is a cornerstone of modern synthetic chemistry, enabling the synthesis of complex molecules with defined three-dimensional structures. In the context of this compound, the existing stereocenter at C4, should one be introduced, and the conformational rigidity imparted by the N-sulfonyl group can profoundly influence the stereochemical outcome of subsequent reactions.

While direct studies on this compound are limited, the principles of stereoselective synthesis in analogous N-sulfonylated piperidines provide valuable insights. The N-sulfonyl group can act as a bulky substituent, directing incoming reagents to the less hindered face of the molecule. For instance, in reductions of N-sulfonyl-4-piperidones, the stereoselectivity is often dictated by the approach of the hydride reagent, leading to the preferential formation of one diastereomer.

Furthermore, the isocyanate group at C4, being a potent electron-withdrawing group, can influence the conformation of the piperidine ring, which in turn affects the stereochemical course of reactions at other positions. For example, in reactions involving the formation of new stereocenters at C2, C3, C5, or C6, the conformational preference of the C4-substituent can lead to a high degree of diastereoselectivity. Catalyst-controlled reactions, such as rhodium-catalyzed C-H functionalizations, have demonstrated the ability to achieve high diastereoselectivity in the modification of N-sulfonylated piperidines, suggesting that similar control could be exerted on the 4-isocyanato derivative. rsc.orgorganic-chemistry.org

Reaction TypeReagents/CatalystExpected Stereochemical Outcome
Catalytic HydrogenationH₂, Pd/CDelivery of hydrogen from the less hindered face
Diastereoselective ReductionL-Selectride®, NaBH₄Axial or equatorial attack depending on steric hindrance
Directed C-H FunctionalizationRhodium catalystsCatalyst-controlled diastereoselectivity

Functionalization at Unsubstituted Positions (e.g., C2, C3, C5, C6)

The functionalization of the unsubstituted C2, C3, C5, and C6 positions of the piperidine ring in this compound presents a synthetic challenge due to the general inertness of C-H bonds. However, advances in C-H activation and functionalization methodologies offer potential routes to introduce new substituents at these positions.

The N-methanesulfonyl group plays a dual role in this context. Its electron-withdrawing nature deactivates the adjacent C2 and C6 positions towards electrophilic attack. Conversely, it can promote deprotonation at these positions with strong bases, generating an α-sulfonyl carbanion that can react with various electrophiles.

Modern transition-metal-catalyzed C-H functionalization reactions provide a powerful tool for the direct installation of functional groups at specific positions. For N-sulfonylated piperidines, rhodium-catalyzed carbene insertion reactions have been shown to selectively functionalize the C2 and C4 positions. nih.gov The regioselectivity is often controlled by the catalyst and the steric and electronic properties of the N-sulfonyl group. The presence of the C4-isocyanate group would likely disfavor further functionalization at C4 and could electronically influence the reactivity of the other positions.

Functionalization at the C3 and C5 positions is generally more challenging due to their remote location from the activating sulfonyl group. However, radical-based approaches or the use of directing groups could potentially enable the introduction of substituents at these sites.

PositionPotential Functionalization StrategyKey Considerations
C2/C6Deprotonation-alkylation, Directed C-H functionalizationSteric hindrance from the N-sulfonyl group, electronic deactivation
C3/C5Radical-based reactions, Remote C-H functionalizationLower intrinsic reactivity, potential for directing group strategies

Chemistry of the Sulfonyl Group

The N-methanesulfonyl group in this compound is a key functional moiety that not only influences the reactivity of the piperidine ring but also possesses its own characteristic chemistry.

Stability and Reactivity of the N-Methanesulfonyl Moiety

The N-methanesulfonyl group is known for its high stability under a wide range of reaction conditions, including acidic and basic media, and towards many oxidizing and reducing agents. This robustness makes it an excellent protecting group for the piperidine nitrogen during multi-step syntheses.

However, the N-S bond in sulfonamides is not entirely inert. Under strongly reducing conditions, this bond can be cleaved. The reactivity of the sulfonyl group can also be influenced by the nature of the substituents on the piperidine ring. The electron-withdrawing isocyanate group at C4 is unlikely to significantly alter the inherent stability of the N-methanesulfonyl moiety under standard synthetic transformations.

Potential for Further Functionalization or Cleavage of the Sulfonyl Group

While the N-methanesulfonyl group is often employed for its stability, its removal or further functionalization can be a crucial step in a synthetic sequence. The cleavage of the N-sulfonyl group from a piperidine ring typically requires potent reducing agents.

One of the most common methods for the reductive cleavage of sulfonamides is the use of dissolving metal reductions, such as sodium in liquid ammonia or magnesium in methanol. rsc.orgacs.orgnih.govlookchem.com These conditions are generally effective but may not be compatible with the highly reactive isocyanate group, which could be reduced or undergo other transformations.

Alternative, milder methods for sulfonamide cleavage have been developed, including the use of samarium(II) iodide or certain transition-metal-catalyzed reactions. nih.govgu.seresearchgate.netnih.gov The compatibility of these methods with the isocyanate functionality would need to be carefully evaluated.

Direct functionalization of the methyl group of the N-methanesulfonyl moiety is less common but could potentially be achieved through radical-based reactions, such as halogenation followed by nucleophilic substitution. However, the selectivity of such reactions in the presence of the piperidine ring and the isocyanate group would be a significant challenge.

TransformationReagentsPotential Challenges
Reductive CleavageMg/MeOH, Na/NH₃, SmI₂Compatibility with the isocyanate group
Methyl Group FunctionalizationRadical initiators, Halogenating agentsSelectivity over piperidine C-H bonds

Applications of 4 Isocyanato 1 Methanesulfonylpiperidine As a Synthetic Building Block

Construction of Complex Molecular Architectures

The inherent reactivity of the isocyanate functional group makes 4-Isocyanato-1-methanesulfonylpiperidine a powerful tool for the assembly of intricate molecular architectures, most notably in the synthesis of biologically active compounds. The reaction of the isocyanate with a nucleophile, such as an amine or alcohol, results in the formation of stable urea (B33335) or carbamate (B1207046) linkages, respectively. These linkages are prevalent in a vast number of pharmaceuticals due to their favorable hydrogen bonding capabilities and metabolic stability.

A prime example of the utility of the 1-methanesulfonylpiperidine (B1361849) moiety is in the development of potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in oncology research. scholaris.ca For instance, the CDK inhibitor R547, 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone, features the 1-methanesulfonylpiperidine group attached to a diaminopyrimidine core. scholaris.ca While the reported synthesis of R547 utilizes the corresponding amine, 1-(methanesulfonyl)piperidin-4-amine, as the nucleophile, this compound represents a highly logical and efficient alternative for constructing similar urea-linked analogues. By reacting the isocyanate with an amino-functionalized core, a direct and high-yielding route to complex urea derivatives can be achieved.

Similarly, the potent and selective CDK inhibitor AT7519, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, was developed using fragment-based screening and structure-based design. nih.govacs.orgresearchgate.net The optimization of this class of inhibitors often involves modifying the piperidine (B6355638) substituent to enhance potency and pharmacokinetic properties. The use of this compound as a reactant with a core amine fragment would provide a straightforward method to introduce the methanesulfonylpiperidine moiety, thereby generating novel and potentially more effective kinase inhibitors. The general reaction is depicted below:

Scheme 1: Synthesis of a Urea-Linked Kinase Inhibitor Analogue

R-NH₂ + O=C=N-Piperidine-SO₂CH₃ → R-NH-C(=O)-NH-Piperidine-SO₂CH₃

(Core Amine Fragment) + (this compound) → (Urea-Linked Product)

This strategy underscores the value of this compound in late-stage functionalization and the construction of complex, drug-like molecules.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial parts of all the starting materials. beilstein-journals.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for rapidly generating molecular complexity and are widely used in the synthesis of peptidomimetics and other drug-like scaffolds. beilstein-journals.org

While direct examples involving this compound in published MCRs are not prominent, its isocyanate functionality makes it an ideal candidate for such transformations. In a modified Ugi four-component reaction (U-4CR), an isocyanate can replace the isocyanide component, reacting with an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acylamino amide derivatives. The incorporation of this compound into such a sequence would allow for the one-pot synthesis of complex structures bearing the methanesulfonylpiperidine moiety. This approach is highly convergent and atom-economical, making it suitable for the rapid generation of compound libraries for high-throughput screening.

The general scheme for a Ugi-type reaction involving an isocyanate is as follows:

Scheme 2: Hypothetical Ugi-type Reaction with this compound

R¹-COOH + R²-NH₂ + R³R⁴C=O + O=C=N-Piperidine-SO₂CH₃ → Complex Product

The ability to introduce the structurally important methanesulfonylpiperidine group in a single, complexity-generating step highlights the potential of this building block in advanced MCR methodologies.

Precursor for Advanced Chemical Intermediates

Beyond its direct use in the final steps of a synthesis, this compound serves as an excellent precursor for a wide range of stable and versatile chemical intermediates. The isocyanate group can react with a plethora of nucleophiles to generate a diverse set of derivatives that can be further elaborated. The resulting urea and carbamate products are often crystalline solids, facilitating purification, and are generally stable to a variety of reaction conditions.

The reaction of this compound with various primary and secondary amines, anilines, alcohols, and thiols can generate a corresponding library of functionalized intermediates. These intermediates, now bearing the 1-methanesulfonylpiperidine core, can be utilized in subsequent synthetic steps, such as cross-coupling reactions, further functional group transformations, or cyclization reactions. This two-step approach, where the isocyanate is first used to link to another moiety, provides a modular and flexible strategy for building complex molecules.

Below is a data table illustrating the potential products from the reaction of this compound with various nucleophiles, which would serve as advanced chemical intermediates.

Nucleophile (R-NuH)Product TypeIntermediate Structure
Primary Amine (R-NH₂)Substituted UreaR-NH-C(=O)-NH-Piperidine-SO₂CH₃
Secondary Amine (R₂NH)Substituted UreaR₂N-C(=O)-NH-Piperidine-SO₂CH₃
Aromatic Amine (Ar-NH₂)Substituted UreaAr-NH-C(=O)-NH-Piperidine-SO₂CH₃
Alcohol (R-OH)CarbamateR-O-C(=O)-NH-Piperidine-SO₂CH₃
Phenol (Ar-OH)CarbamateAr-O-C(=O)-NH-Piperidine-SO₂CH₃
Thiol (R-SH)ThiocarbamateR-S-C(=O)-NH-Piperidine-SO₂CH₃

This versatility makes this compound a valuable starting material for creating a diverse array of intermediates tailored for specific synthetic goals.

Synthesis of Novel Heterocyclic Systems Incorporating the Piperidine-Isocyanate Core

Heterocyclic compounds are of immense importance in medicinal chemistry, forming the core structure of a majority of pharmaceuticals. Isocyanates are well-established precursors for the synthesis of various nitrogen-containing heterocyclic systems. Through reactions with bifunctional nucleophiles, this compound can be employed in cyclization reactions to construct novel heterocyclic frameworks that incorporate the 1-methanesulfonylpiperidine unit.

For example, the reaction of isocyanates with amino acids can lead to the formation of hydantoins after an intramolecular cyclization. chemistry-chemists.com Similarly, reaction with compounds containing both an amine and a hydroxyl or thiol group can lead to the formation of oxazolidinones or thiazolidinones, respectively. Another important application is in the synthesis of substituted pyrimidinones (B12756618) or quinazolinones, which are common scaffolds in kinase inhibitors. Reaction of an isocyanate with an ortho-amino-substituted aromatic ester can, after initial urea formation, lead to a base- or acid-catalyzed cyclization to form the corresponding fused heterocyclic system.

A general representation of this strategy is shown below:

Scheme 3: General Synthesis of a Fused Heterocycle

ortho-(NH₂)-Ar-COOR + O=C=N-Piperidine-SO₂CH₃ → Fused Heterocyclic System

The ability to pre-install the 1-methanesulfonylpiperidine moiety onto a heterocyclic core via the reactive isocyanate handle provides a powerful method for generating novel chemical entities with potential biological activity.

Development of Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at producing a collection of structurally diverse small molecules in an efficient manner. These libraries are then screened to identify novel probes of biological function or potential drug leads. The success of a DOS campaign relies on the use of versatile building blocks and robust chemical reactions that can accommodate a wide range of substrates.

This compound is an ideal building block for DOS. Its highly electrophilic isocyanate group can be paired with a large and diverse library of nucleophilic building blocks (e.g., amines, alcohols, thiols). This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to parallel synthesis formats. By reacting the isocyanate with a collection of diverse nucleophiles, a library of compounds can be rapidly generated, each containing the common 1-methanesulfonylpiperidine scaffold but varying in the appended R-group.

This approach allows for the systematic exploration of the chemical space around a privileged scaffold. The 1-methanesulfonylpiperidine group can provide a favorable anchoring point within a biological target, while the diversity elements introduced via the nucleophiles can be used to fine-tune binding affinity, selectivity, and pharmacokinetic properties. The modular nature of this synthetic approach is a hallmark of effective DOS strategies.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Vibrational Spectroscopy Techniques (e.g., Infrared Spectroscopy for Isocyanate Group Detection)

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For 4-Isocyanato-1-methanesulfonylpiperidine, IR spectroscopy is particularly crucial for confirming the presence of the highly reactive isocyanate (-N=C=O) group. This group exhibits a strong and characteristic absorption band in a relatively uncongested region of the mid-infrared spectrum.

Detailed Research Findings:

The defining feature in the IR spectrum of this compound is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate functional group. This peak is typically observed in the range of 2250-2275 cm⁻¹ . researchgate.netresearchgate.net The exact position can be influenced by the electronic environment of the molecule.

In addition to the isocyanate peak, the IR spectrum will display other characteristic absorptions corresponding to the methanesulfonyl and piperidine (B6355638) moieties. Key expected vibrational frequencies are summarized in the table below.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2275
Sulfonyl (S=O)Asymmetric Stretch1320 - 1360
Sulfonyl (S=O)Symmetric Stretch1140 - 1180
C-H (Aliphatic)Stretch2850 - 2960
C-NStretch1020 - 1220
This table presents expected ranges based on typical functional group absorptions.

The absence of a broad absorption band in the 3200-3500 cm⁻¹ region would indicate the absence of significant amounts of amine hydrolysis products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the methyl group of the methanesulfonyl moiety. The protons on the piperidine ring will likely appear as complex multiplets due to spin-spin coupling. The proton at the C4 position, being adjacent to the electron-withdrawing isocyanate group, would be shifted downfield compared to the other piperidine protons.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The carbon of the isocyanate group is expected to have a characteristic chemical shift in the range of 120-130 ppm. The carbons of the piperidine ring and the methyl group will also show distinct signals.

Predicted NMR Data for this compound:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (Methanesulfonyl)~2.8~35
Piperidine H2, H6 (axial)~2.9~45
Piperidine H2, H6 (equatorial)~3.7~45
Piperidine H3, H5 (axial)~1.8~30
Piperidine H3, H5 (equatorial)~2.2~30
Piperidine H4~3.8~50
Isocyanate (N=C=O)-~125
Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 204.25 g/mol . bldpharm.com

Detailed Research Findings:

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 204. The fragmentation pattern would be expected to show characteristic losses of small molecules and fragments corresponding to the stable components of the parent ion.

Expected Fragmentation Pattern:

m/zFragment
204[M]⁺
175[M - NCO]⁺
125[M - SO₂CH₃]⁺
82[Piperidine ring fragment]⁺
79[SO₂CH₃]⁺
This table presents plausible fragmentation patterns under mass spectrometry.

Techniques like electrospray ionization (ESI) might also be employed, particularly when coupled with liquid chromatography, which would likely show the protonated molecule [M+H]⁺ at m/z 205.

X-ray Crystallography for Solid-State Structure Determination (where applicable)

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique can precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state.

Detailed Research Findings:

As of the current literature, a specific X-ray crystal structure for this compound has not been reported. However, crystallographic studies on related piperidine and sulfonamide-containing molecules provide valuable insights. nih.govnist.govnih.gov It is expected that the piperidine ring would adopt a chair conformation, which is the most stable arrangement for six-membered rings. The methanesulfonyl and isocyanate substituents would occupy equatorial or axial positions, with the equatorial position generally being more energetically favorable for bulky groups to minimize steric hindrance.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Detailed Research Findings:

Due to the high reactivity of the isocyanate group, direct analysis by HPLC or GC can be challenging. Therefore, derivatization is a common strategy. The isocyanate can be reacted with an alcohol or an amine to form a stable urethane (B1682113) or urea (B33335) derivative, which can then be readily analyzed.

A validated HPLC method has been developed for the closely related compound, 4-methanesulfonyl-piperidine hydrochloride. epa.govresearchgate.net This method utilizes a reversed-phase C18 column with a mobile phase of water and acetonitrile (B52724) containing an ion-pairing agent, and detection is achieved using a charged aerosol detector (CAD) since the compound lacks a strong UV chromophore. epa.govresearchgate.net A similar approach could be adapted for the analysis of this compound, likely after derivatization.

For GC analysis, isocyanates are often derivatized to make them more volatile and thermally stable. researchgate.netnih.govmdpi.comnih.gov

Typical HPLC Conditions for a Derivatized Analog:

ParameterCondition
ColumnC18 reversed-phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile PhaseAcetonitrile/Water gradient
DetectorUV (if chromophoric derivative) or CAD/ELSD
Flow Rate1.0 mL/min
Column Temperature40 °C
These conditions are based on methods for similar compounds and may require optimization. epa.govresearchgate.net

Computational and Theoretical Studies on 4 Isocyanato 1 Methanesulfonylpiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular electronic structure and reactivity, offering insights that are often difficult to obtain through experimental means alone. nih.govrsc.org

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For 4-isocyanato-1-methanesulfonylpiperidine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine a variety of molecular properties. rsc.orgdoaj.org These calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

Illustrative DFT-Calculated Properties

PropertyExpected Value/ObservationSignificance
Optimized Geometry Chair conformation for the piperidine (B6355638) ring.Determines the molecule's three-dimensional shape and steric profile.
Dipole Moment A significant value, indicating a polar molecule.Influences solubility, intermolecular forces, and interaction with polar solvents.
Molecular Electrostatic Potential (MEP) Positive potential on the isocyanate carbon; negative potential on oxygen and nitrogen atoms.Predicts sites for electrophilic and nucleophilic attack, key to understanding reactivity. nih.gov
Atomic Charges (NPA) Significant positive charge on the sulfur atom and the isocyanate carbon.Quantifies the charge distribution and identifies reactive centers. nih.gov

Frontier Molecular Orbital Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity. youtube.com

For this compound, the HOMO is likely to be located on the isocyanate group, specifically with significant contributions from the nitrogen and oxygen lone pairs. The LUMO, conversely, is expected to be centered on the π* orbital of the C=O bond within the isocyanate group. scielo.br

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. researchgate.net In reactions, the isocyanate group is highly electrophilic and will readily react with nucleophiles. FMO theory explains this by the interaction of the nucleophile's HOMO with the isocyanate's LUMO. For example, in a reaction with an alcohol, the lone pair on the alcohol's oxygen (part of its HOMO) would attack the carbon of the isocyanate group (where the LUMO is localized). imperial.ac.uknih.gov

Expected Frontier Molecular Orbital Characteristics

OrbitalExpected Location of Highest DensityImplication for Reactivity
HOMO Nitrogen and oxygen atoms of the isocyanate group.The molecule will act as a nucleophile through these sites in specific reactions.
LUMO Centered on the π* orbital of the N=C=O group.The isocyanate carbon is highly electrophilic and susceptible to nucleophilic attack. youtube.com
HOMO-LUMO Gap Moderately small.Suggests the high reactivity characteristic of isocyanates.

Conformational Analysis of the Piperidine Ring and Isocyanate Orientation

The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org For a substituted piperidine like this compound, there are two primary chair conformers to consider: one with the 4-isocyanato group in an axial position and one with it in an equatorial position. Computational analysis, often using methods like M06-2X, can determine the relative energies of these conformers. nih.gov

Generally, bulky substituents on a piperidine ring prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the equatorial conformer of this compound is predicted to be the more stable and thus the more populated conformation. wikipedia.org The energy difference between the axial and equatorial conformers can be calculated to determine their equilibrium ratio at a given temperature. The orientation of the N-methanesulfonyl group and the isocyanate group relative to the ring will also be determined, providing a complete three-dimensional picture of the molecule's lowest energy state. rsc.org

Elucidation of Reaction Mechanisms and Transition States in Derivatization

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. nih.gov For this compound, a key reaction is its derivatization via nucleophilic addition to the isocyanate group, for example, with an amine or an alcohol to form urea (B33335) or carbamate (B1207046) derivatives, respectively. nih.gov

By calculating the energies of the transition states for different potential pathways, the most favorable reaction mechanism can be identified. For instance, in the reaction with an amine, DFT calculations can model the approach of the amine nitrogen to the isocyanate carbon, the formation of the new N-C bond, and the subsequent proton transfer to form the final urea product. These calculations would provide the activation energy, which is essential for understanding the reaction kinetics. umich.edu

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com An MD simulation of this compound in a solvent like water or an organic solvent would track the movements and interactions of thousands of molecules over time. nih.gov

These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and reactivity. researchgate.net For this compound, MD simulations would highlight the strong hydrogen bonding potential of the sulfonyl group's oxygen atoms and the isocyanate's oxygen atom with protic solvents. nih.gov The simulations can also be used to calculate properties like the radial distribution function, which shows the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell. researchgate.net

Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis. researchgate.netscielo.br

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated. For this compound, this would predict a very strong and characteristic absorption band for the asymmetric stretching of the N=C=O group, typically around 2250-2280 cm⁻¹. Other predictable frequencies include the S=O stretches of the sulfonyl group and various C-H and C-N vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Invariant Atomic Orbital). scielo.br These predicted shifts, when compared to experimental spectra, are crucial for confirming the structure. The calculations would predict the chemical shifts for the distinct protons and carbons of the piperidine ring, the methanesulfonyl group, and the isocyanate carbon. researchgate.net

Predicted Spectroscopic Data

SpectroscopyFeaturePredicted Region/ValueSignificance
IR N=C=O asymmetric stretch~2270 cm⁻¹A strong, sharp, and highly characteristic peak confirming the presence of the isocyanate group.
IR SO₂ symmetric/asymmetric stretches~1160 cm⁻¹ and ~1350 cm⁻¹Confirms the presence of the methanesulfonyl group. mdpi.com
¹³C NMR Isocyanate Carbon (NCO)~120-125 ppmA characteristic chemical shift for the central carbon of the isocyanate.
¹H NMR Piperidine Ring ProtonsMultiplets in the ~1.5-4.0 ppm rangeThe specific shifts and coupling patterns would depend on their axial/equatorial positions and proximity to the electron-withdrawing groups.

Patent Landscape and Commercial Relevance

Analysis of Patent Literature Citing 4-Isocyanato-1-methanesulfonylpiperidine

The patent landscape for this compound reveals its role as a key intermediate in the development of novel therapeutic agents. A significant patent, WO2023055427A1, discloses the use of this compound in the synthesis of small molecule antagonists of platelet factor 4 (PF4). mdpi.comgoogle.com These antagonists are being investigated for the treatment of conditions such as heparin-induced thrombocytopenia and thrombosis (HITT) and vaccine-induced immune thrombotic thrombocytopenia (VITT). mdpi.com The patent describes a specific reaction where this compound is reacted with a tetrone derivative in the presence of triethylamine (B128534) in a dimethylformamide (DMF) solvent to produce N2,N6-bis(1-methanesulfonylpiperidin-4-yl)-1,3,5,7-tetraoxo-1,2,3,5,7-hexahydro-s-indacene-2,6-dicarboxamide. google.com This highlights the compound's utility in creating complex, biologically active molecules.

While direct citations of this compound in a broader range of patents are not widely available in the public domain, the patent literature for related structures, such as sulfonylpiperidines and other functionalized piperidines, is extensive. Piperidine (B6355638) derivatives are ubiquitous building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals. vasudhapharma.com Patents in this area often focus on novel synthetic routes to create a variety of substitution patterns on the piperidine ring, which is of high interest for structure-activity relationship studies in drug discovery. googleapis.com The synthesis of sulfonamides incorporating piperidinyl moieties is also an active area of research, with compounds being investigated for their carbonic anhydrase inhibitory activity. metouris.com This broader context suggests that the unique combination of the isocyanate group and the methanesulfonylpiperidine core in this compound makes it a valuable and potentially patentable intermediate for the synthesis of a new generation of therapeutic compounds.

Table 1: Patent Citing this compound

Patent Number Title Key Application of this compound

Industrial Processes for Scalable Synthesis of Isocyanates and Related Compounds

The industrial production of isocyanates is a well-established field, with various methods developed for their synthesis on a large scale. While specific details for the industrial-scale synthesis of this compound are not publicly available, the general principles of isocyanate and piperidine derivative synthesis can be applied.

Traditionally, isocyanates have been synthesized using phosgene (B1210022), an extremely toxic and reactive gas. google.com However, due to safety and environmental concerns, there has been a significant push towards developing phosgene-free synthetic routes. google.com These alternative methods include the thermal cracking of carbamates and the reaction of organic halides with metal cyanates in the presence of a catalyst. google.comgoogle.com A German patent, DE102020113028B3, describes a phosgene-free process for synthesizing isocyanates via the thermolysis of an organosilicon compound. google.com This method is noted for its potential for high yields, high purity, and lower energy consumption. google.com

For the piperidine core of the molecule, the industrial production typically involves the hydrogenation of pyridine. vasudhapharma.com This process is often carried out over a catalyst such as molybdenum disulfide. news-medical.net Recent advancements in synthetic chemistry have also introduced more sophisticated methods for creating highly functionalized piperidines. For example, a new modular strategy combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been developed to streamline the synthesis of complex piperidines, reducing the number of steps and improving efficiency. news-medical.net Another approach involves the synthesis of highly functionalized piperidines through a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by TMSI. researchgate.net

The synthesis of sulfonyl isocyanates, a related class of compounds, can be achieved by reacting a sulfonamide with a carbonyl halide, such as phosgene, in a sulfolane (B150427) solvent, which has been shown to increase the reaction rapidity and yield a purer product. nih.gov The conversion of aromatic isocyanates to their corresponding cycloaliphatic isocyanates can also be achieved through hydrogenation. google.com

Table 2: General Industrial Synthesis Methods for Isocyanates and Piperidines

Compound Class Synthesis Method Key Features
Isocyanates Phosgenation Traditional method, highly efficient but uses toxic phosgene. google.com
Isocyanates Phosgene-free routes (e.g., carbamate (B1207046) thermolysis, reaction of halides with cyanates) Safer and more environmentally friendly alternatives. google.comgoogle.com
Piperidines Hydrogenation of pyridine Common industrial method. vasudhapharma.com
Functionalized Piperidines Modular synthesis (e.g., biocatalysis and cross-coupling) Streamlined and efficient for complex structures. news-medical.net

Use in Manufacturing of Specialty Chemicals and Intermediates

This compound serves as a crucial intermediate in the manufacturing of specialty chemicals, particularly for the pharmaceutical industry. pharmaceutical-technology.com Its bifunctional nature, possessing a reactive isocyanate group and a synthetically versatile sulfonylpiperidine moiety, makes it a valuable building block for creating complex molecules with specific biological activities.

A primary application of this compound is in the synthesis of novel drug candidates. As detailed in patent WO2023055427A1, it is a key reactant in the production of small molecule antagonists of PF4. mdpi.comgoogle.com The isocyanate group allows for the facile introduction of the methanesulfonylpiperidine unit into a larger molecular scaffold, which is critical for the biological activity of the final compound. The sulfonylpiperidine moiety itself is a recognized pharmacophore in medicinal chemistry. Sulfonylpiperidines have been identified as novel antibacterial inhibitors of Gram-positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis. nih.gov This suggests that the incorporation of the 1-methanesulfonylpiperidine (B1361849) group via the isocyanate functional handle can be a strategic approach in the design of new antibacterial agents.

Beyond this specific example, the isocyanate group is widely utilized in the modification of small molecules for drug discovery and development. mdpi.com It can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form stable urea (B33335), carbamate, and thiocarbamate linkages, respectively. This reactivity is harnessed in isocyanate-mediated chemical tagging (IMCT), a versatile method for attaching chemical moieties to small molecules to create probes for target identification and validation studies. mdpi.com

The broader class of piperidine derivatives, to which this compound belongs, are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, including anticancer agents, drugs for Alzheimer's disease, antibiotics, and antipsychotics. mdpi.com The commercial availability of this compound from specialty chemical suppliers indicates its utility as a research chemical and a building block for drug design programs. scribd.comevitachem.com

Strategic Importance in Chemical Supply Chains

The strategic importance of this compound in chemical supply chains is intrinsically linked to its role as a high-value intermediate for the pharmaceutical industry. metouris.com The production of specialty chemicals like this is a critical component of the drug development and manufacturing pipeline. metouris.com

The demand for functionalized piperidine derivatives is driven by the ever-growing need for novel therapeutics. vasudhapharma.com Pharmaceutical companies rely on a stable and reliable supply of such intermediates to advance their research and development programs and to manufacture commercial drugs. metouris.com Any disruption in the supply of a key intermediate like this compound could lead to significant delays in the production of life-saving medicines. metouris.com

The supply chain for piperidine derivatives is global, with various companies specializing in their synthesis and distribution. vasudhapharma.com The synthesis of complex derivatives often involves multiple steps and requires specialized expertise and infrastructure, which contributes to their higher value compared to simpler commodity chemicals. news-medical.netresearchgate.net The trend towards developing more complex and highly functionalized drug molecules further enhances the strategic importance of advanced intermediates. news-medical.net

Moreover, the regulatory landscape for pharmaceuticals necessitates stringent quality control and documentation for all materials used in the manufacturing process, including intermediates. metouris.com This adds another layer of complexity and importance to the supply chain, as manufacturers must source from qualified suppliers who can meet these rigorous standards. The commercial availability of this compound from suppliers who cater to the research and pharmaceutical sectors underscores its position as a strategic component in the innovation and production of new chemical entities. scribd.comevitachem.com

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For 4-Isocyanato-1-methanesulfonylpiperidine, future efforts will likely concentrate on moving away from hazardous reagents and energy-intensive processes.

Key research directions include:

Phosgene-Free Synthesis: Traditional isocyanate production often involves the highly toxic reagent phosgene (B1210022). rsc.orgresearchgate.net Future strategies will focus on phosgene-free alternatives. One promising route is the thermal decomposition of carbamates. mdpi.com Another innovative, room-temperature protocol uses di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to convert amines to isocyanates, avoiding harsh conditions. nih.gov

Catalytic Innovations: The development of novel catalysts can significantly enhance reaction efficiency. For the piperidine (B6355638) fragment, research into metal-catalyzed cyclization, such as using Iridium or Palladium complexes, offers pathways to construct the ring system with high yield and selectivity. ajchem-a.comorganic-chemistry.org For the isocyanate formation step, particularly in phosgene-free methods, catalyst screening is essential. The table below shows various catalysts studied for the reaction of a diisocyanate with a primary alcohol, a reaction class relevant to isocyanate chemistry, highlighting the diverse catalytic options available for exploration. nih.gov

Table 1: Catalyst Screening for Isocyanate Reactivity This table is based on the reactivity of p-menthane-1,8-diisocyanate (PMDI) with benzyl (B1604629) alcohol and serves as an illustrative example of catalyst systems that could be explored for reactions involving this compound.

CatalystTypeConversion at 50 °C (1h)Conversion at 80 °C (1h)
No Catalyst-0%0%
DABCOTertiary Amine10%90%
DMAPTertiary Amine10%>95%
DBUAmidine>95%>95%
TBDGuanidine>95%>95%
Sn(Oct)₂Metal Carboxylate20%>95%
DBTDLOrganometallic>95%>95%

Source: Adapted from reactivity studies on bio-based isocyanates. nih.gov

Exploration of Unconventional Reactivity Profiles

The electrophilic nature of the isocyanate group and the structural features of the sulfonylpiperidine ring suggest a rich and potentially underexplored reactivity profile. Future research can delve into novel transformations beyond standard nucleophilic additions.

Cascade Reactions: The bifunctional nature of the molecule could be exploited in cascade reactions to rapidly build molecular complexity. For instance, N-isocyanates can exhibit divergent reactivity with primary versus secondary amines, leading to different heterocyclic products like triazinones or pyridazinones from a common precursor. researchgate.net Exploring such pathways could provide efficient access to novel compound libraries.

Cycloaddition Reactions: Aryl sulfonyl isocyanates are known to participate in reactions with nucleophiles to form various heterocyclic structures, including pyrrolidine (B122466) derivatives and oxazolidinones. rsc.org Investigating analogous cycloaddition pathways for this compound could yield new ring systems.

Reactions with Carbon Nucleophiles: While reactions of isocyanates with heteroatom nucleophiles are common, their reactions with carbon nucleophiles are less explored. Research has shown that under certain conditions, enamines formed in situ can react with N-isocyanates to generate 5-amino pyridazinones, demonstrating a rare example of carbon nucleophiles engaging with this functional group. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for handling reactive and potentially hazardous intermediates like isocyanates, improving safety, scalability, and process control. nih.govnih.gov

Safer Isocyanate Synthesis: The Curtius rearrangement is a high-yielding, phosgene-free method for synthesizing isocyanates, but its use is limited by the potentially explosive nature of the acyl azide (B81097) intermediate. google.com Performing this rearrangement in a continuous flow reactor minimizes the amount of the hazardous intermediate present at any given time, making the process intrinsically safer. google.comuniqsis.com A multi-step flow process can be designed to generate the acyl azide and immediately convert it to the isocyanate. google.com

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps without isolating intermediates. chemrxiv.org This could be applied to synthesize this compound and use it immediately in a subsequent reaction, improving efficiency and reducing waste. chemrxiv.org For example, a flow system could be designed for the synthesis of the piperidine ring, followed by its conversion to the isocyanate and subsequent reaction with a nucleophile, all in a continuous sequence.

Automation and Optimization: Automated flow synthesis platforms allow for rapid reaction optimization by systematically varying parameters like temperature, residence time, and reagent stoichiometry. This high-throughput experimentation can accelerate the discovery of optimal conditions for both the synthesis and subsequent reactions of this compound.

Table 2: Conceptual Multi-Step Flow Process for Isocyanate Synthesis

StepProcessKey Advantage in Flow
1Mixing an acyl hydrazide with nitrous acid to form an acyl azide.Controlled mixing and safe handling of the azide intermediate. google.com
2Liquid-liquid extraction with an organic solvent.Efficient phase separation and continuous processing. google.com
3In-line water removal (e.g., membrane separation).Continuous drying of the organic phase prior to heating. google.com
4Heating the solution to induce Curtius rearrangement.Precise temperature control and minimization of explosive risk. google.comuniqsis.com

Source: Based on a patented continuous flow process for isocyanates. google.com

Design of Next-Generation Molecular Scaffolds Utilizing the Core Structure

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. mdpi.comresearchgate.net The this compound core is an excellent starting point for designing novel molecular scaffolds.

Fragment-Based Drug Design: The compound can be used as a versatile fragment for creating libraries of ureas and carbamates by reacting it with various amines and alcohols. These libraries can then be screened for biological activity against a range of therapeutic targets.

Bioisosteric Replacements: The methanesulfonyl group offers specific physicochemical properties. This core structure can be used to design molecules where the sulfonylated piperidine acts as a bioisostere for other cyclic systems, potentially improving properties like solubility or metabolic stability.

Targeted Ligand Synthesis: The piperidine scaffold is central to ligands for various receptors. nih.gov For example, modifications to the piperidine ring and its substituents have been shown to significantly impact affinity for sigma (σ) receptors, which are implicated in neurological disorders and cancer. nih.gov Future research could involve synthesizing derivatives of this compound to create novel ligands with tailored selectivity and potency. Research has shown that even simple N-alkylation on the piperidine ring can dramatically alter receptor affinity. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. researchgate.net

Reaction Mechanism and Pathway Prediction: Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the feasibility of novel synthetic routes or unconventional reactions. researchgate.netmdpi.com This can help researchers prioritize more promising experimental approaches. For example, computational studies can elucidate the zwitterionic nature of reactants and predict the electronic flux in cycloaddition reactions. researchgate.net

Predictive Reactor Modeling: Software like COMSOL Multiphysics can be used to create mathematical models of reactors for isocyanate synthesis, such as by the thermal decomposition of carbamates. mdpi.com These models can simulate heat transfer, fluid dynamics, and reaction kinetics to optimize reactor design and operating conditions before physical construction, saving time and resources. mdpi.com The quality of the simulation heavily relies on the generation of a high-quality virtual mesh of the reactor geometry. mdpi.com

In Silico Drug Design: Molecular docking and dynamics simulations can predict how derivatives of this compound might bind to protein targets. researchgate.netresearchgate.net This allows for the rational design of new potential therapeutic agents by computationally screening virtual libraries of compounds for high binding affinity and favorable pharmacokinetic properties before committing to their synthesis. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Isocyanato-1-methanesulfonylpiperidine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature, and catalyst). For example, sulfonylation reactions often require inert atmospheres and controlled temperatures (30–60°C) to minimize side reactions. Purification via column chromatography (using silica gel and eluents like ethyl acetate/hexane mixtures) or recrystallization (from ethanol/water) can enhance purity . Monitoring reaction progress with TLC or HPLC ensures intermediates are minimized.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies structural features, such as the isocyanate (-NCO) and sulfonyl (-SO₂) groups. Infrared (IR) spectroscopy confirms functional groups (e.g., NCO stretch ~2270 cm⁻¹, SO₂ asymmetric stretch ~1350 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while elemental analysis ensures stoichiometric accuracy .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal irritation. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced degradation. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking immediate medical attention for inhalation exposure .

Q. What are the key solubility properties of this compound, and how do they influence reaction design?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solvent selection impacts reaction kinetics: DMSO enhances nucleophilic reactivity, while dichloromethane is suitable for low-temperature reactions. Pre-dissolving the compound in a suitable solvent ensures homogeneous reaction conditions .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–280 nm) quantifies impurities. Gas Chromatography (GC) with flame ionization detects volatile byproducts. Melting point analysis (if crystalline) and Karl Fischer titration for moisture content further validate purity .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the isocyanate group in this compound during nucleophilic addition reactions?

  • Methodological Answer : The isocyanate group reacts with amines or alcohols via nucleophilic attack, forming ureas or carbamates. Kinetic studies (e.g., variable-temperature NMR) can elucidate activation parameters. Computational modeling (DFT calculations) identifies transition states and electronic effects of the sulfonyl group on reaction rates .

Q. How do steric and electronic effects of the methanesulfonyl group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–14) at 25–60°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives). The electron-withdrawing sulfonyl group increases susceptibility to nucleophilic attack under basic conditions, while steric hindrance may slow acid-catalyzed degradation .

Q. What strategies can mitigate data contradictions in biological activity studies of this compound derivatives?

  • Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability. Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity. Statistical tools (ANOVA, principal component analysis) identify outliers and confounding factors like solvent toxicity .

Q. How can factorial design optimize multi-step syntheses involving this compound?

  • Methodological Answer : Apply 2^k factorial designs to evaluate variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) models interactions between factors. For example, optimizing sulfonylation and isocyanate formation steps may reveal non-linear dependencies between reaction time and yield .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use QSAR models to correlate structural features (logP, polar surface area) with ADME properties. Molecular docking (AutoDock, Schrödinger) predicts binding affinity to targets like cytochrome P450 enzymes. In silico toxicity screening (e.g., ProTox-II) identifies potential liabilities early in development .

Methodological Notes

  • Data Interpretation : Address conflicting results by cross-referencing experimental data with computational predictions and theoretical frameworks (e.g., Hammett plots for electronic effects) .
  • Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) meticulously to enable replication .
  • Theoretical Linkage : Anchor studies in chemical reactivity theory (e.g., frontier molecular orbital theory for cycloadditions) to guide hypothesis generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.